N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c
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Overview
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is a complex organic compound that features a combination of azepane, thiophene, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) typically involves multi-step organic reactions. A common approach might include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the Ethyl Group: This step might involve alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated azepane derivatives.
Substitution: Various substituted ethyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiophene rings are often used as ligands in catalytic reactions.
Materials Science: Such compounds can be used in the development of organic semiconductors.
Biology
Drug Development: The azepane ring is a common motif in pharmaceutical compounds due to its bioactivity.
Biological Probes: Thiophene-containing compounds can be used as fluorescent probes in biological imaging.
Medicine
Diagnostics: Use in diagnostic assays due to the unique chemical properties of the compound.
Industry
Polymer Science: Used in the synthesis of conductive polymers.
Agriculture: Potential use as agrochemicals due to their bioactivity.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) would depend on its specific application. Generally, the azepane ring might interact with biological targets such as enzymes or receptors, while the thiophene ring could participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c): Similar structure but with a piperidine ring instead of azepane.
N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c): Contains a morpholine ring instead of azepane.
Uniqueness
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is unique due to the presence of the azepane ring, which can confer different biological and chemical properties compared to similar compounds with different ring structures.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S.ClH/c1-16-21(22(26-29-16)18-8-4-5-9-19(18)24)23(28)25-14-20(17-10-13-30-15-17)27-11-6-2-3-7-12-27;/h4-5,8-10,13,15,20H,2-3,6-7,11-12,14H2,1H3,(H,25,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLUMBBQABETII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4CCCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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